molecular formula C21H23NO4 B2758412 2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid CAS No. 1552504-03-6

2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid

Cat. No.: B2758412
CAS No.: 1552504-03-6
M. Wt: 353.418
InChI Key: KIVTXIXNORDKFI-UHFFFAOYSA-N
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Description

2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid is a synthetic compound often used in organic chemistry and biochemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amines in peptide synthesis. This compound is particularly valuable in the field of peptide chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid typically involves the protection of an amino group with the Fmoc group. The process begins with the reaction of 9H-fluoren-9-ylmethanol with phosgene to form the Fmoc chloride. This intermediate is then reacted with the amino acid derivative to yield the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

    Coupling: It is often used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptide chains, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: It plays a role in the synthesis of therapeutic peptides and peptidomimetics, which are used in various medical treatments.

    Industry: The compound is used in the production of specialty chemicals and materials, including pharmaceuticals and biopolymers.

Mechanism of Action

The mechanism of action of 2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)benzoic acid
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

Uniqueness

2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis, where precise control over the protection and deprotection of amino groups is essential. Its stability under a variety of conditions and compatibility with automated synthesis techniques further enhance its utility in both research and industrial applications.

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-21(2,19(23)24)13-22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVTXIXNORDKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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